5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide
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Overview
Description
5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is a synthetic organic compound that belongs to the class of thiophene derivatives Thiophene derivatives are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic electronics
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide typically involves multiple steps, starting from thiopheneThe reaction conditions often include the use of reagents such as n-butyllithium (n-BuLi) and bromine (Br2) under controlled temperatures ranging from -78°C to room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like Grignard reagents or organolithium compounds.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Grignard reagents, organolithium compounds, and palladium-catalyzed cross-coupling reactions.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction reactions can lead to the formation of thiophene oxides or reduced thiophene compounds .
Scientific Research Applications
5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates with anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: Thiophene derivatives are used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Biological Studies: The compound can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, receptor binding, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide is unique due to its specific structural features, such as the presence of both a bromine atom and a methoxyphenyl group
Properties
Molecular Formula |
C14H14BrNO2S |
---|---|
Molecular Weight |
340.24 g/mol |
IUPAC Name |
5-bromo-N-[2-(2-methoxyphenyl)ethyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H14BrNO2S/c1-18-11-5-3-2-4-10(11)8-9-16-14(17)12-6-7-13(15)19-12/h2-7H,8-9H2,1H3,(H,16,17) |
InChI Key |
LYPNJDHSOWLEKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=C(S2)Br |
solubility |
29 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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